molecular formula C23H24O6 B1237049 Macluraxanthone C

Macluraxanthone C

Cat. No. B1237049
M. Wt: 396.4 g/mol
InChI Key: INSDJDFCZJWKAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Macluraxanthone C is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 3, 5 and 6, a dimethylallyl group at position 2 and a prenyl group at position 4. Isolated from Maclura tinctoria and Cudrania tricuspidata, it exhibits anti-HIV and antineoplastic activity. It has a role as a metabolite, an anti-HIV agent and an antineoplastic agent. It is a member of xanthones and a member of phenols.

Scientific Research Applications

Immuno-modulatory Effects

Macluraxanthone has been studied for its impact on immune cells, particularly macrophages. A 2020 study found that it can influence the behavior of human macrophages, promoting a pro-inflammatory state and affecting cytokine production (Ng, Mah, & Chua, 2020).

Therapeutic Activity in Leukemia

In a 2010 study, macluraxanthone displayed significant in vivo anti-leukemic activities. This study demonstrated its potential as a therapeutic agent for chronic lymphocytic leukemia in a xenograft murine model (Loisel et al., 2010).

Platelet-Activating Factor Inhibition

Research conducted in 2002 showed macluraxanthone's inhibitory effects on platelet-activating factor (PAF) binding, indicating potential applications in cardiovascular health (Jantan et al., 2002).

HIV-Inhibitory Properties

A study in 2000 explored macluraxanthone's moderate anti-HIV activity, highlighting its potential in antiviral therapies (Groweiss, Cardellina, & Boyd, 2000).

Anti-Metastatic Effects in Melanoma

Macluraxanthone has shown anti-metastatic effects against B16F10 melanoma cells, indicating its potential in cancer treatment, especially in inhibiting cancer cell invasion and migration (Siripong et al., 2012).

Cholinesterase Inhibitory Activities

A 2009 study found that macluraxanthone inhibits acetylcholinesterase and butyrylcholinesterase, which may be beneficial in treating neurodegenerative diseases like Alzheimer’s (Khan et al., 2009).

Antioxidant and Antimalarial Activity

A 2017 study reported on macluraxanthone's significant antioxidant and anti-malarial properties, contributing to the understanding of its potential in combating oxidative stress and malaria (Teixeira et al., 2017).

Anti-Inflammatory Response Regulation

In 2021, macluraxanthone was found to significantly inhibit inflammatory responses in certain cell lines, suggesting its potential in treating inflammatory diseases (Ko et al., 2021).

Antiplasmodial Activity

A 2015 study highlighted macluraxanthone's potent antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria, suggesting its potential in antimalarial therapy (Azebaze et al., 2015).

properties

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

1,3,5,6-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-4-(3-methylbut-2-enyl)xanthen-9-one

InChI

InChI=1S/C23H24O6/c1-6-23(4,5)16-18(26)13(8-7-11(2)3)21-15(20(16)28)17(25)12-9-10-14(24)19(27)22(12)29-21/h6-7,9-10,24,26-28H,1,8H2,2-5H3

InChI Key

INSDJDFCZJWKAI-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)C(C)(C)C=C)O)C

Canonical SMILES

CC(=CCC1=C(C(=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)C(C)(C)C=C)O)C

synonyms

macluraxanthone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Macluraxanthone C
Reactant of Route 2
Macluraxanthone C
Reactant of Route 3
Macluraxanthone C
Reactant of Route 4
Macluraxanthone C
Reactant of Route 5
Macluraxanthone C
Reactant of Route 6
Macluraxanthone C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.